molecular formula C14H16Cl2O3 B601643 Ciprofibrate Impurity D CAS No. 130232-51-8

Ciprofibrate Impurity D

Cat. No.: B601643
CAS No.: 130232-51-8
M. Wt: 303.18
Attention: For research use only. Not for human or veterinary use.
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Description

Ciprofibrate Impurity D, also known as Ciprofibrate Methyl Ester, is a chemically defined impurity of the lipid-lowering agent Ciprofibrate. This compound is supplied as a high-quality reference standard, essential for compliance with pharmacopeial guidelines (such as EP and USP) in pharmaceutical research and development. Its primary application is in analytical procedures, including method development (AMV) and validation, as well as ongoing Quality Control (QC) during the synthesis and formulation of the active pharmaceutical ingredient (API). Using this characterized impurity standard ensures the accuracy and reliability of tests designed to monitor and control the purity of Ciprofibrate batches, which is a critical aspect of drug safety and efficacy profiling. The parent compound, Ciprofibrate, is a fibrate class drug that acts as an agonist on the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) . Activation of this nuclear receptor modulates gene expression, leading to increased lipolysis and elimination of triglyceride-rich particles from the plasma, primarily through the induction of lipoprotein lipase (LPL) and a reduction in apolipoprotein C-III synthesis . Research into related impurities like this compound is fundamental for advancing analytical science, supporting regulatory submissions like Abbreviated New Drug Applications (ANDA), and maintaining the highest standards in manufacturing processes . This product is intended for use in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2O3/c1-13(2,12(17)18-3)19-10-6-4-9(5-7-10)11-8-14(11,15)16/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMIJFOKKANKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)OC1=CC=C(C=C1)C2CC2(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Origin and Mechanistic Pathways of Ciprofibrate Impurity D Formation

Impurity Genesis in Chemical Synthesis Pathways

The formation of impurities is a common challenge in the multi-step synthesis of pharmaceutical compounds. The specific route used to manufacture ciprofibrate (B1669075) can significantly influence the types and quantities of impurities generated, including Ciprofibrate Impurity D.

The synthesis of ciprofibrate, 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, involves several chemical transformations. lookchem.comgoogle.com A common synthetic route involves the reaction of 4-(2,2-dichlorocyclopropyl)phenol (B194484) with a derivative of 2-bromo-2-methylpropionic acid. lookchem.comgoogle.com If methyl 2-bromo-2-methylpropionate is used as a starting material or is present as a residual impurity in the corresponding ethyl ester or acid reagent, it can react with the phenol (B47542) to directly form this compound as a by-product.

Another pathway involves the final hydrolysis step. Many syntheses produce an ester of ciprofibrate (like the ethyl ester) which is then hydrolyzed under basic conditions to yield the final carboxylic acid API. google.comprepchem.com If this final hydrolysis step is incomplete, the unreacted starting ester remains as an impurity. If methanol (B129727) is used as a solvent during any stage, there is a potential for transesterification, converting the intended ethyl ester intermediate into the methyl ester, this compound.

During synthesis, reactive intermediates are formed that are designed to proceed along a specific reaction coordinate to form the desired product. The key intermediate in many ciprofibrate syntheses is the phenoxide anion of 4-(2,2-dichlorocyclopropyl)phenol, generated by a base. This nucleophilic intermediate attacks an electrophilic propionate (B1217596) derivative. If the reaction mixture contains methyl-bearing reagents or solvents, these can sometimes compete with the main reagent, leading to the formation of the methyl ester impurity. For instance, if the reaction to create the final acid is performed from the acid chloride in the presence of methanol, the formation of the methyl ester (Impurity D) is highly probable.

The specific reagents and catalysts used in the synthesis of ciprofibrate have a direct impact on the impurity profile.

Alkylating Agent: The choice of the propionate reagent is critical. Using ethyl 2-bromo-2-methylpropionate followed by hydrolysis is a common route. prepchem.com If this reagent is contaminated with its methyl equivalent, Impurity D will be carried through the synthesis.

Solvents: The use of methanol as a solvent, particularly in steps involving ester intermediates or in the presence of acid or base catalysts, can lead to transesterification, where the ethyl ester of ciprofibrate is converted to this compound.

Base/Catalyst: The base used for the initial etherification (e.g., potassium carbonate) and for the final hydrolysis (e.g., sodium hydroxide) must be carefully selected to minimize side reactions. prepchem.com While not a direct cause of Impurity D formation, improper base selection can lead to other impurities that complicate purification.

Below is a table illustrating how different synthetic parameters can influence the formation of this compound.

ParameterConditionPotential for Impurity D FormationRationale
Starting Material Use of methyl 2-bromo-2-methylpropionateHighDirect formation of the methyl ester of ciprofibrate.
Solvent Methanol used with ester intermediateModerate to HighPotential for transesterification to form the methyl ester from another ester form (e.g., ethyl).
Final Step Incomplete hydrolysis of methyl esterHighResidual, unreacted methyl ciprofibrate remains as Impurity D.
Reagent Purity Contamination of ethyl ester reagent with methyl esterModerateThe contaminating methyl ester reacts to form Impurity D alongside the main product.

Degradation Pathways Leading to this compound

Ciprofibrate, as a carboxylic acid, is generally stable. However, this compound is not a typical degradation product under standard forced degradation conditions like hydrolysis.

Forced degradation studies are essential for understanding a drug's stability. scielo.br Ciprofibrate has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. scielo.brresearchgate.netresearchgate.net

Hydrolytic studies on ciprofibrate focus on the stability of the parent molecule, which contains a robust ether linkage and a dichlorocyclopropyl group. Under strong acidic and basic conditions, degradation of the ciprofibrate molecule does occur, but it typically involves the dichlorocyclopropyl ring or other parts of the molecule rather than esterification. scielo.brrsc.org

The formation of this compound is not a result of ciprofibrate degradation. Instead, it would be the degradation of Impurity D itself that would be observed. If this compound were present in a sample and subjected to hydrolytic conditions, it would degrade into the parent ciprofibrate molecule.

Acidic Conditions: Under acidic conditions, the ester group of this compound would undergo hydrolysis to yield ciprofibrate and methanol. Studies show that ciprofibrate itself degrades under acidic stress, with one report noting a 7.54% degradation after 1 hour in 3 M HCl. researchgate.netresearchgate.netresearchgate.net

Basic Conditions: Under basic conditions, this compound would undergo saponification (base-catalyzed hydrolysis) to form the carboxylate salt of ciprofibrate and methanol. Ciprofibrate is also known to degrade in basic media, with a reported degradation of 4.88% after 1 hour in 0.5 M NaOH. researchgate.netresearchgate.net The major degradation products identified under basic reflux conditions include molecules resulting from the opening and rearrangement of the dichlorocyclopropyl ring. rsc.org

The following table summarizes the findings from forced degradation studies on ciprofibrate, which highlight the conditions under which the API is unstable.

Stress ConditionTimeExtent of Ciprofibrate DegradationResulting ProductsReference
Acid Hydrolysis (3 M HCl)1 hour7.54%Polar impurities researchgate.net
Base Hydrolysis (0.5 M NaOH)1 hour4.88%Polar impurities researchgate.net
Base Hydrolysis (Aq. NaOH, reflux)Not specifiedSignificant2-[4-(3-hydroxypropynyl)-phenoxy]-2-methylpropanoic acid and others rsc.org
Oxidation (30% H2O2)4 hours58.70%Oxidative degradants researchgate.net
Dry Heat (55°C)3 hoursNo significant degradationN/A akjournals.com

The Formation of this compound: A Review of Its Origins and Influencing Factors

Ciprofibrate, a fibric acid derivative utilized for its lipid-regulating properties, is susceptible to degradation under various conditions, leading to the formation of impurities that can impact its quality and efficacy. Among these is this compound, identified as the methyl ester of the active pharmaceutical ingredient. This article delves into the known scientific details surrounding the formation of this specific impurity, focusing on its mechanistic pathways, the kinetics of its generation, and the influence of environmental factors on its accumulation.

1

The primary mechanism for the formation of this compound, chemically known as Methyl 2-[4-[(1RS)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoate, is understood to be the esterification of the carboxylic acid group of the parent ciprofibrate molecule with methanol. nih.govnih.govcaldic.comscielo.br This reaction can potentially occur during the synthesis process if methanol is used as a reagent or solvent, or as a degradative process if the drug substance or product is exposed to methanol under certain conditions.

Forced degradation studies on ciprofibrate have consistently utilized methanol as a solvent for subjecting the drug to various stress conditions, including heat, hydrolysis, oxidation, and light. scielo.brresearchgate.net This methodological choice underscores the potential for the formation of this compound as a solvent-induced degradation product.

3 Photolytic Degradation Pathways

The impact of light on the stability of ciprofibrate has been investigated, with some conflicting results. Certain studies have reported that ciprofibrate is stable under exposure to UV light. researchgate.netresearchgate.netoup.com For instance, one study exposed a methanol solution of ciprofibrate to a 254 nm UV lamp for 4 hours and observed no significant degradation. scielo.br Conversely, other research suggests that ciprofibrate is susceptible to photolysis. The formation of this compound as a direct result of photolytic degradation has not been specifically documented. The role of light would likely be to provide the energy to overcome the activation barrier for a reaction, which, in the presence of methanol, could potentially include esterification.

4 Thermal Degradation Processes

Similar to photolytic degradation, the thermal stability of ciprofibrate has been a subject of varied findings. Some studies report that ciprofibrate is stable under dry heat conditions. researchgate.netresearchgate.netoup.com In one specific experiment, ciprofibrate dissolved in methanol was subjected to a temperature of 323 K (50°C) for 4 hours without significant degradation being observed. scielo.br However, the general instability of fibrates in liquid media, especially at elevated temperatures, is a known concern. scielo.br The potential for thermal energy to promote the esterification of ciprofibrate with methanol to form Impurity D exists, but direct evidence confirming this pathway is lacking in the available literature.

2 Kinetic Studies of Ciprofibrate Degradation and Impurity Formation

While the kinetics of ciprofibrate degradation have been studied, there is a notable absence of kinetic data specifically for the formation of this compound.

One detailed study investigated the kinetics of ciprofibrate degradation under acid hydrolysis at various temperatures (323 K, 333 K, 343 K, and 353 K). scielo.brresearchgate.net This study successfully modeled the formation of a specific, though unidentified, degradation product with a retention time of 6.61 minutes. The formation of this degradant was found to fit kinetic models, and the activation energy for its formation was calculated as 370.88 J mol⁻¹. scielo.brresearchgate.net

The following table summarizes the kinetic data for the formation of this unidentified ciprofibrate degradation product under acid hydrolysis.

Table 1: Kinetic Data for the Formation of a Ciprofibrate Degradation Product (retention time = 6.61 min) under Acid Hydrolysis

Temperature (K) Zero-Order r First-Order r Second-Order r Rate Constant (k)
323 0.9634 0.9658 0.9669 68644.24
333 0.9859 0.9870 0.9875 104592.10
343 0.9877 0.9888 0.9893 137831.45
353 0.9873 0.9882 0.9886 235535.56

Data sourced from Oliveira et al. (2016). The rate constants (k) were calculated based on the reported data. 'r' represents the linear regression coefficient.

This data demonstrates that the degradation of ciprofibrate can be mathematically modeled, but it does not directly pertain to this compound.

Role of Reaction Intermediates in Impurity Generation

3 Investigation of Environmental and Storage Condition Impact on Impurity Accumulation

Specific studies on how environmental and storage conditions affect the accumulation of this compound are not available in the reviewed scientific literature. However, general degradation studies on ciprofibrate provide insights into its stability.

Ciprofibrate is known to be unstable in liquid media, particularly under acidic and basic conditions. scielo.brresearchgate.net The degradation of ciprofibrate has been observed to be significant under stress conditions of acid hydrolysis, basic hydrolysis, and oxidation. scielo.brresearchgate.net

The following table summarizes the results of forced degradation studies on ciprofibrate under various stress conditions.

Table 2: Summary of Forced Degradation Studies on Ciprofibrate

Stress Condition Conditions Time (hours) Degradation (%)
Acid Hydrolysis 3 mol L⁻¹ HCl 1 7.54
Base Hydrolysis 0.5 mol L⁻¹ NaOH 1 4.88
Oxidation 30% H₂O₂ 4 58.70
Heat Not specified Not specified No degradation observed
UV Light Not specified Not specified No degradation observed
Light Not specified Not specified No degradation observed

Data sourced from Jain et al. (2012).

These findings suggest that storage conditions that expose ciprofibrate to acidic, basic, or oxidative environments could lead to its degradation. If methanol is present, either as a residual solvent from manufacturing or as part of a solution, there is a strong possibility of this compound formation. The lack of degradation under heat and light in this particular study indicates that these factors may be less critical in the absence of other stressors. However, given the general lability of fibrates, proper control of temperature and light during storage is a standard precautionary measure.

Advanced Analytical Methodologies for Ciprofibrate Impurity D

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are the cornerstone of pharmaceutical impurity analysis, offering high-resolution separation of closely related compounds. For Ciprofibrate (B1669075) Impurity D, various methods have been developed, primarily centered around high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC).

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the most widely employed technique for the analysis of ciprofibrate and its impurities due to its high efficiency, sensitivity, and specificity.

A crucial aspect of impurity profiling is the development of stability-indicating analytical methods. These methods are designed to separate the drug substance from its potential degradation products, which may form under various stress conditions such as acid or base hydrolysis, oxidation, photolysis, and thermal stress. researchgate.net By subjecting ciprofibrate to these conditions, a mixture of the parent drug and its degradation products, including potential new impurities not formed during synthesis, is generated. A stability-indicating method must be able to resolve all these components, proving its specificity. researchgate.netscielo.br

For ciprofibrate, stability-indicating HPLC methods have been developed that successfully separate the active ingredient from degradation products. researchgate.net In one such study, ciprofibrate was exposed to acid (3 M HCl), base (0.5 M NaOH), and oxidative (30% H2O2) stress, leading to significant degradation. The drug remained stable under thermal and photolytic conditions. researchgate.net The developed HPLC method was able to resolve the main ciprofibrate peak from the peaks of the degradation products, demonstrating its stability-indicating power. researchgate.net The peak purity of ciprofibrate was confirmed using a photodiode array (PDA) detector, ensuring that the main peak was homogeneous and free from any co-eluting impurities under all stress conditions. researchgate.net

The success of an HPLC separation is highly dependent on the selection and optimization of the stationary and mobile phases. For the analysis of ciprofibrate and its impurities, which are moderately polar to non-polar compounds, reversed-phase HPLC is the predominant mode.

Stationary Phase: The most commonly used stationary phases are based on octadecylsilyl (ODS or C18) or octylsilyl (C8) bonded silica (B1680970) gel. thermofisher.comresearchgate.net These non-polar stationary phases provide effective retention and separation of fibrate molecules. For instance, an Ace5-C18 column (250 mm × 4.6 mm, 5 µm) has been successfully used to develop a stability-indicating method for ciprofibrate. researchgate.net The European Pharmacopoeia monograph for ciprofibrate specifies an octylsilyl silica gel column (5 µm) for related substances testing. thermofisher.com

Mobile Phase: The mobile phase composition is a critical parameter that is optimized to achieve the desired retention times and resolution between the main component and its impurities. Typically, a mixture of an aqueous buffer and an organic modifier is used.

Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. Increasing the proportion of the organic modifier in the mobile phase generally decreases the retention time of the analytes in reversed-phase chromatography. chromatographyonline.com

Aqueous Phase and pH Control: The aqueous part of the mobile phase often contains a buffer to control the pH. For ciprofibrate, which is an acidic compound, controlling the pH of the mobile phase is essential to ensure consistent retention and peak shape. chromatographyonline.com A low pH (e.g., pH 2.2 adjusted with phosphoric acid) is often used to suppress the ionization of the carboxylic acid group of ciprofibrate, leading to better retention and sharper peaks on a reversed-phase column. thermofisher.com

Elution Mode: Both isocratic and gradient elution can be used. Isocratic elution, where the mobile phase composition remains constant throughout the run, is simpler and was used in a method employing a methanol and water (90:10 v/v) mobile phase. researchgate.net However, for complex mixtures of impurities with a wide range of polarities, gradient elution is often necessary. A gradient method, where the proportion of the organic modifier is increased over time, allows for the elution of both polar and non-polar impurities within a reasonable analysis time. The European Pharmacopoeia method for ciprofibrate related substances utilizes a gradient elution with a phosphate (B84403) buffer and acetonitrile. thermofisher.com

The following table summarizes a typical HPLC method for the analysis of ciprofibrate and its impurities as per the European Pharmacopoeia.

ParameterCondition
Stationary Phase Octylsilyl silica gel for chromatography R (5 µm)
Column Size 0.15 m x 4.6 mm
Mobile Phase A 1.36 g/l solution of potassium dihydrogen phosphate R, adjusted to pH 2.2 with phosphoric acid R
Mobile Phase B Acetonitrile R
Gradient 75% A -> 30% A (0-30 min), 30% A (30-40 min), 30% A -> 75% A (40-42 min)
Flow Rate 1.5 ml/min
Detection Spectrophotometer at 230 nm
Injection Volume 10 µl
Relative Retention Time of Impurity D ~1.3 (Ciprofibrate retention time = ~18 min)
Data sourced from the European Pharmacopoeia monograph for Ciprofibrate. thermofisher.com
Development of Stability-Indicating HPLC Methods

High-Performance Thin-Layer Chromatography (HPTLC) Applications

HPTLC offers a viable alternative to HPLC for the quantification of impurities. It is a planar chromatographic technique that is known for its simplicity, cost-effectiveness, and high sample throughput. A stability-indicating HPTLC method has been developed for the estimation of ciprofibrate in bulk drug and pharmaceutical formulations. akjournals.com

In this method, precoated silica gel 60 RP-18 F254 aluminum plates were used as the stationary phase. The mobile phase consisted of a mixture of methanol, water, and triethylamine (B128534) (2.8:2.2:0.2 v/v/v). This solvent system provided a compact and well-resolved spot for ciprofibrate with an RF value of 0.55 ± 0.02. akjournals.com Densitometric analysis was performed in the absorbance mode at 232 nm. akjournals.com

The method was validated according to ICH guidelines and was found to be specific, as it could separate the ciprofibrate spot from the spots of degradation products formed under acid and base hydrolysis. akjournals.com This demonstrates the utility of HPTLC as a stability-indicating technique for ciprofibrate analysis.

ParameterCondition
Stationary Phase HPTLC aluminum plates precoated with silica gel 60 RP-18 F254
Mobile Phase Methanol–water–triethylamine (2.8:2.2:0.2 v/v)
Chamber Saturation 30 minutes at room temperature
Application 6 mm bands
Detection Densitometric scanning at 232 nm
RF of Ciprofibrate 0.55 ± 0.02
Data sourced from a study on stability-indicating HPTLC method development for Ciprofibrate. akjournals.com

Gas Chromatography (GC) Methodologies

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For GC analysis, compounds generally need to be thermally stable and volatile. Ciprofibrate Impurity D, being a methyl ester, may possess sufficient volatility for GC analysis, potentially after a derivatization step to enhance its thermal stability and chromatographic properties.

While GC-MS is widely used for impurity profiling in the pharmaceutical industry due to its high sensitivity and ability to provide structural information through mass fragmentation patterns, specific GC methods for the routine analysis of this compound are not extensively reported in the scientific literature. thermofisher.comlcms.cz In principle, a high-temperature capillary GC column with a non-polar or medium-polarity stationary phase could be used. The selection of the injection technique (e.g., split/splitless), oven temperature program, and detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) would require careful optimization.

Supercritical Fluid Chromatography (SFC) in Impurity Analysis

Supercritical fluid chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is gaining traction in pharmaceutical analysis, particularly for chiral separations and for the purification of compounds. waters.com It is considered a "green" technology due to the reduced use of organic solvents compared to HPLC. waters.com

SFC can be applied to the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC or that lack a UV chromophore for HPLC detection. Given the chemical structure of this compound, SFC could potentially offer a rapid and efficient method for its analysis and separation from other impurities. The technique often provides different selectivity compared to reversed-phase HPLC. waters.com However, as with GC, specific, validated SFC methods for the analysis of this compound are not prominently documented in publicly available literature. The development of such a method would involve optimizing parameters such as the composition of the supercritical fluid (e.g., CO2 with a co-solvent like methanol), column chemistry, backpressure, and temperature.

Spectroscopic and Spectrometric Techniques for Detection and Quantification

Spectroscopic and spectrometric methods are fundamental in the analysis of pharmaceutical impurities, offering both qualitative and quantitative information. ajrconline.org

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the quantitative determination of ciprofibrate and its impurities in pharmaceutical formulations. nih.govusp.br The method is valued for its simplicity, speed, and cost-effectiveness. usp.br For the analysis of ciprofibrate, detection is typically performed at a wavelength of 233 nm. usp.brscielo.br Studies have demonstrated the development of derivative UV spectrophotometric methods, which can enhance the resolution of the analyte from interfering substances. nih.gov For instance, a first-order derivative UV spectrophotometric method has been reported for the determination of ciprofibrate, with linearity confirmed over a concentration range of 3-18 μg/ml. nih.gov While specific UV-Vis data for this compound is not extensively detailed in the public domain, the structural similarity to the parent compound suggests that it would also exhibit UV absorbance, likely in a similar region. The presence of the chromophore, the substituted phenoxy group, is common to both molecules.

Table 1: UV-Vis Spectrophotometry Data for Ciprofibrate Analysis

ParameterValueReference
Detection Wavelength233 nm usp.brscielo.br
Linearity Range (Derivative Method)3-18 μg/ml nih.gov
SolventEthanol and Water scielo.br

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques that provide detailed information about the molecular structure of a compound, making them invaluable for the identification and characterization of impurities. ajrconline.orgiris-eng.com

Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in this compound. pharmaffiliates.com The spectrum would be expected to show characteristic absorption bands corresponding to the C-O (ether), C=O (ester), and C-Cl bonds, as well as the aromatic ring and cyclopropyl (B3062369) group. pharmaffiliates.com While a specific IR spectrum for this compound is not publicly available, its structural components are well-characterized by IR spectroscopy.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy and is particularly useful for analyzing samples in aqueous solutions. iris-eng.com It can detect vibrations of non-polar bonds, such as the C-C bonds in the cyclopropyl ring. The European Pharmacopoeia lists Raman spectroscopy as a relevant analytical technique. edqm.eu Although specific Raman data for this compound is scarce, the technique holds potential for its characterization. google.com

Other Relevant Spectroscopic Approaches

While UV-Vis, IR, and Raman are the primary spectroscopic techniques, other methods could potentially be employed for the analysis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, would be the definitive method for elucidating its complete chemical structure, including the stereochemistry of the cyclopropyl ring.

Hyphenated Analytical Techniques for Comprehensive Impurity Profiling

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures like pharmaceutical products containing impurities. ajrconline.orgijsdr.orgsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become a cornerstone in the identification and quantification of pharmaceutical impurities. americanpharmaceuticalreview.comresearchgate.net It combines the powerful separation capabilities of liquid chromatography with the mass-analyzing capabilities of mass spectrometry. researchgate.net

Several LC-MS/MS methods have been developed for the quantification of ciprofibrate in various matrices, including human plasma. scielo.brmac-mod.com These methods typically utilize a reversed-phase C18 or C8 column for separation. nih.govscielo.br The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, sometimes with pH adjustment to optimize separation. scielo.brresearchgate.net

For the analysis of this compound, an LC-MS/MS method would involve separating the impurity from the active pharmaceutical ingredient (API) and other impurities using an appropriate HPLC method. researchgate.net The separated components would then be introduced into the mass spectrometer for detection and quantification. The high sensitivity of MS allows for the detection of impurities at very low levels. ijsdr.org

Table 2: Representative LC-MS/MS Parameters for Fibrate Analysis

ParameterDetailsReference
Column ACE 5 C18, 50 x 4.6 mm mac-mod.com
Mobile Phase 0.001% ammonia (B1221849) in MeOH/MeCN/H2O (70:20:10 v/v/v) mac-mod.com
Flow Rate 1 mL/min mac-mod.com
Ionization Electrospray Ionization (ESI) in negative ion mode mac-mod.com
Detection Triple quadrupole mass spectrometer mac-mod.com

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. americanpharmaceuticalreview.com In an MS/MS experiment, the precursor ion of interest (in this case, the molecular ion of this compound) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into characteristic fragment ions. The resulting fragmentation pattern provides a wealth of structural information. researchgate.net

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of unknown compounds like this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide extremely high mass accuracy, typically in the sub-ppm range. thermofisher.com This precision allows for the unambiguous determination of a molecule's elemental composition from its accurate mass measurement.

For this compound (Molecular Formula: C14H16Cl2O3), HRMS can distinguish its exact mass from other potential isobaric impurities—compounds that have the same nominal mass but different elemental formulas. chemicea.compharmaffiliates.com This capability is crucial for confirming the identity of the impurity without relying solely on chromatographic retention times. The coupling of HRMS with techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) enables the separation of the impurity from the bulk drug and other components before precise mass analysis. thermofisher.com

Table 1: Illustrative HRMS Data for this compound

Parameter Value Source
Molecular Formula C14H16Cl2O3 chemicea.compharmaffiliates.com
Theoretical Monoisotopic Mass 302.0425 Calculated
Instrument Type Orbitrap GC-MS/MS thermofisher.com
Measured Mass (Hypothetical) 302.0423 N/A

This table is illustrative. Actual measured data would be generated during experimental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile impurities in pharmaceutical manufacturing. thermofisher.com Given that this compound is the methyl ester of Ciprofibrate, it possesses sufficient volatility to be amenable to GC analysis. chemicea.com In a typical GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, which serves as a definitive detector, providing mass spectra that can be used for identification.

The primary advantage of GC-MS in this context is its high chromatographic efficiency and sensitivity. It can separate Impurity D from the parent Ciprofibrate and other related substances. The mass spectrometer provides structural information based on the fragmentation pattern of the impurity, which can be compared against spectral libraries or used for structural elucidation. thermofisher.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. conicet.gov.ar When hyphenated with liquid chromatography (LC-NMR), it becomes a powerful tool for analyzing complex mixtures, such as a drug substance containing impurities. nih.goviosrphr.org The LC system separates the impurity from the API, and the eluent is directed into the NMR spectrometer for analysis. iosrphr.org

For this compound, LC-NMR can provide detailed information about its ¹H and ¹³C chemical environments, confirming the presence of the methyl ester group (a singlet in ¹H NMR) and the integrity of the dichlorocyclopropyl and phenoxy moieties. conicet.gov.arsigmaaldrich.com This technique is non-destructive and provides unambiguous structural confirmation, which is often required by regulatory agencies for the characterization of impurities present at significant levels. iosrphr.org While conventional NMR requires isolation of the impurity, LC-NMR allows for structural analysis of components directly within a separated mixture. nih.gov

Combinatorial LC-NMR-MS Approaches

The integration of Liquid Chromatography with both Nuclear Magnetic Resonance and Mass Spectrometry (LC-NMR-MS) creates a formidable analytical platform. wiley.com This multi-technique approach provides complementary information in a single run. The flow from the LC column is split to simultaneously feed both the MS and NMR detectors. wiley.com

In the analysis of Ciprofibrate and its impurities, this combinatorial approach offers:

LC: Separation of Impurity D from Ciprofibrate and other related substances.

MS: Provides accurate mass and elemental composition data, confirming the molecular formula of Impurity D. wiley.com

NMR: Delivers definitive structural information, confirming the connectivity of atoms within the molecule. wiley.com

This synergistic combination is particularly valuable for resolving ambiguities in characterization. For instance, if MS detects two isobaric impurities, NMR can distinguish between them based on their unique structural fingerprints. This approach minimizes the need for time-consuming isolation of impurities for individual characterization. iosrphr.org

Method Validation Research for this compound Analysis

The development of reliable analytical methods, typically High-Performance Liquid Chromatography (HPLC), for the routine quantification of this compound requires rigorous validation to ensure the data are accurate and precise. scielo.bramazonaws.com Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). fda.gov

Precision and Accuracy Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is typically evaluated at two levels:

Repeatability (Intra-day precision): Assessed by analyzing multiple replicates of a sample on the same day by the same analyst.

Intermediate Precision (Inter-day precision): Assessed by analyzing the sample on different days, with different analysts, or on different equipment. scielo.br

The precision is expressed as the Relative Standard Deviation (%RSD) of the measurements.

Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.net For impurity quantification, accuracy is often determined by performing recovery studies. scielo.br This involves spiking the drug substance with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the specified limit). globalresearchonline.net The method is then used to measure the concentration, and the result is expressed as a percentage recovery.

Validation studies for analytical methods for Ciprofibrate have demonstrated excellent precision and accuracy. researchgate.netakjournals.com

Table 2: Representative Method Validation Data for an Impurity in Ciprofibrate Analysis

Validation Parameter Test Acceptance Criteria Typical Result Source
Precision Repeatability (n=6) %RSD ≤ 5.0% < 2.0% scielo.brresearchgate.net
Intermediate Precision %RSD ≤ 5.0% < 2.0% scielo.brresearchgate.net

| Accuracy | Recovery at 3 concentration levels | 80.0% - 120.0% | 98.0% - 102.0% | scielo.brglobalresearchonline.net |

This table presents typical results based on validation studies of analytical methods for fibrates and their impurities; actual results would be specific to the validated method for this compound.

Linearity and Range Determination

The linearity of an analytical method is its capability to produce results that are directly proportional to the concentration of the analyte within a specified range. This range defines the upper and lower concentration limits for which the method is demonstrated to be precise, accurate, and linear.

For the quantification of this compound, a stability-indicating high-performance liquid chromatography (HPLC) method is often employed. researchgate.netepa.gov The linearity of this method is established by preparing a series of standard solutions of this compound at different concentrations. These are then analyzed, and the peak areas are plotted against the respective concentrations to construct a calibration curve.

The linearity is evaluated using linear regression analysis, and the correlation coefficient (r) or coefficient of determination (R²) is calculated. A value approaching 1 signifies a strong linear relationship. For methods analyzing ciprofibrate and its impurities, linearity is typically established over a range that encompasses the expected levels of the impurity, for instance, from the quantitation limit up to 150% of the specified limit for the impurity. akjournals.com A study on a related compound demonstrated linearity with a correlation coefficient greater than 0.99 over the concentration range of 0.1-60 μg/mL. researchgate.net

Table 1: Illustrative Linearity Data for this compound This table is for illustrative purposes and represents typical data from an HPLC method validation.

Concentration (µg/mL) Peak Area (Arbitrary Units)
0.1 2,500
0.5 12,500
1.0 25,000
2.5 62,500
5.0 125,000

The resulting regression equation from this data allows for the calculation of the concentration of this compound in test samples.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be detected by the analytical method, though not necessarily quantified with accuracy. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. akjournals.com

These parameters are critical for ensuring that the analytical method is sensitive enough to control the levels of this compound in the drug substance and product. The LOD and LOQ can be determined based on the signal-to-noise ratio of the chromatographic peak or by using the standard deviation of the response and the slope of the calibration curve. akjournals.com For a high-performance thin-layer chromatography (HPTLC) method developed for ciprofibrate, the LOD and LOQ were reported as 17.84 and 54.08 ng per spot, respectively. akjournals.com Another HPLC method for a related fibrate had an LOQ of 0.25 µg/mL. researchgate.net

Table 2: Typical LOD and LOQ Values for this compound Analysis This table presents illustrative values for a validated HPLC method.

Parameter Value (µg/mL)
Limit of Detection (LOD) ~0.05

Robustness and Ruggedness Evaluations

Robustness assesses the method's ability to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during routine use. epa.govRuggedness evaluates the reproducibility of the results under various conditions, such as different analysts, instruments, or laboratories.

To evaluate the robustness of an HPLC method for this compound, key parameters are intentionally varied. These can include the mobile phase composition, flow rate, column temperature, and detection wavelength. researchgate.net The method is considered robust if the results remain within the predefined acceptance criteria despite these changes. akjournals.com

Ruggedness is demonstrated by comparing the results of the analysis performed by different analysts on different days and with different equipment. A spectrophotometric method for ciprofibrate showed intermediate precision with a Relative Standard Deviation (RSD) of 1.86% between two analysts on different days. usp.br

Table 3: Example of a Robustness Study Design

Parameter Variation 1 Variation 2
Mobile Phase Flow Rate 0.8 mL/min 1.2 mL/min
Column Temperature 25°C 35°C

The successful validation of robustness and ruggedness ensures that the analytical method is dependable and transferable for quality control purposes.

Computational Approaches in Impurity Analysis

In Silico Prediction of Impurity Formation and Properties

In silico, or computational, techniques are valuable tools in modern pharmaceutical development for predicting the formation and characteristics of impurities. These methods can forecast potential synthetic by-products and degradation products by analyzing the structure of the active pharmaceutical ingredient and the manufacturing process conditions.

For this compound, computational software can model its formation pathways. Furthermore, these tools can estimate its physicochemical properties, such as solubility and partition coefficient (logP). Advanced in silico toxicology platforms can also predict potential toxicological endpoints, including mutagenicity, by comparing the impurity's structure to databases of known toxicophores. This information is instrumental in risk assessment and in establishing appropriate control limits for the impurity.

Table 4: Illustrative In Silico Predictions for an Impurity

Property Predicted Outcome
Mutagenicity (Ames Test) Negative
Carcinogenicity Non-carcinogenic

Structural Elucidation of Ciprofibrate Impurity D

Strategies for Isolating and Concentrating Ciprofibrate (B1669075) Impurity D

The initial and crucial step in the structural elucidation of any impurity is its isolation and concentration from the API matrix. For Ciprofibrate Impurity D, this is typically achieved through chromatographic techniques.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a primary method for separating this compound from the parent drug and other related substances. researchgate.net Reversed-phase HPLC methods are commonly developed for this purpose. researchgate.net A typical method might employ a C18 column with a mobile phase consisting of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. researchgate.netresearchgate.net The European Pharmacopoeia describes a liquid chromatography method for related substances in ciprofibrate, where Impurity D has a relative retention time of about 1.3 with respect to ciprofibrate. drugfuture.com The detection is often carried out using a spectrophotometer at a wavelength of 230 nm. drugfuture.com

For preparative purposes, where the goal is to obtain a sufficient quantity of the impurity for spectroscopic analysis, the scale of the chromatographic separation is increased. The fractions containing the impurity are collected, and the solvent is evaporated to yield the concentrated impurity. The purity of the isolated impurity is then verified using the same or a similar analytical HPLC method.

Forced Degradation Studies: To generate a higher concentration of impurities, including Impurity D, forced degradation studies can be performed. researchgate.net Ciprofibrate is subjected to stress conditions such as acid and base hydrolysis, oxidation, and heat. researchgate.netakjournals.com It has been observed that ciprofibrate degrades under acidic and basic conditions, forming various degradation products which can then be isolated. researchgate.netakjournals.com

Application of Advanced NMR Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including pharmaceutical impurities.

Based on available data, this compound is identified as Methyl 2-[4-[(1RS)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoate. pharmaffiliates.comchemicea.com

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would provide key information about the different types of protons and their chemical environment. For the proposed structure of the methyl ester, one would expect to see signals corresponding to the aromatic protons, the cyclopropyl (B3062369) protons, the gem-dimethyl protons, and a distinct singlet for the methyl ester protons. A patent for the synthesis of ciprofibrate provides ¹H-NMR data for the final product, which shares structural similarities with Impurity D. google.com For instance, signals for the dichlorocyclopropyl and phenoxy groups would be present in both compounds, though the carboxylic acid proton in ciprofibrate would be replaced by a methyl group signal in Impurity D. google.com

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon atoms in the molecule. For this compound, characteristic signals would include those for the carbonyl carbon of the ester, the quaternary carbon attached to the oxygen, the aromatic carbons, the carbons of the dichlorocyclopropyl ring, the gem-dimethyl carbons, and the methyl ester carbon.

A related study on a similar compound provides an example of the expected chemical shifts. researchgate.net

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to piece together adjacent proton networks. For this compound, COSY would show correlations between the coupled protons on the aromatic ring and within the cyclopropyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation as it shows correlations between protons and carbons that are two or three bonds away. For this compound, key HMBC correlations would be expected from the methyl ester protons to the ester carbonyl carbon, and from the aromatic protons to various carbons in the phenyl ring and the cyclopropyl group, confirming the connectivity of the different fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. While often used for stereochemical analysis, it can also aid in confirming spatial relationships between different parts of the molecule.

One-Dimensional NMR (¹H, ¹³C)

Integration of Mass Spectrometry Data in Structural Elucidation

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

For this compound, which is the methyl ester of ciprofibrate, the molecular formula is C14H16Cl2O3, corresponding to a molecular weight of 303.18 g/mol . pharmaffiliates.com

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This provides detailed structural information.

In the case of this compound, using a technique like electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, which is common for ciprofibrate analysis, the deprotonated molecule [M-H]⁻ might be formed, though less likely for an ester. researchgate.net

The fragmentation of the parent ion of this compound would likely involve characteristic losses. For example, the loss of the methoxy (B1213986) group (-OCH3) or the entire methoxycarbonyl group (-COOCH3) from the ester functionality would be expected. Cleavage at the ether linkage is another plausible fragmentation pathway. The isotopic pattern due to the two chlorine atoms (a characteristic M, M+2, M+4 pattern) would be a clear indicator of its presence in the parent ion and any chlorine-containing fragment ions. The fragmentation of ciprofibrate itself often shows a key fragment at m/z 85, which could also be observed or be shifted in the spectrum of its methyl ester impurity. nih.gov

X-ray Crystallography in Impurity Structure Confirmation (if applicable to research)

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure. This technique requires the impurity to be in a crystalline form. If this compound can be isolated in sufficient quantity and quality to form a single crystal, X-ray diffraction analysis can provide precise bond lengths, bond angles, and stereochemistry, thereby offering unequivocal confirmation of the structure elucidated by NMR and MS.

Confirmation of Stereochemistry and Isomeric Forms

The structural elucidation of any pharmaceutical impurity requires not only the determination of its chemical formula and connectivity but also a thorough understanding of its three-dimensional arrangement, or stereochemistry. For this compound, identified as Methyl 2-[4-[(1RS)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoate, the confirmation of its stereochemistry is pivotal to understanding its properties and ensuring the quality of the active pharmaceutical ingredient, Ciprofibrate. drugfuture.compharmaffiliates.comchemicea.com

The designation "(1RS)" in the chemical name, as specified in sources such as the European Pharmacopoeia, is a critical piece of information regarding the stereochemistry of this compound. drugfuture.com This nomenclature indicates the presence of a single stereocenter at the C1 position of the dichlorocyclopropyl ring. The "(1RS)" notation signifies that the impurity exists as a racemic mixture, containing equal amounts of two enantiomers: (1R)-2,2-dichlorocyclopropyl and (1S)-2,2-dichlorocyclopropyl forms.

The presence of this stereocenter arises from the trisubstituted cyclopropane (B1198618) ring. The C1 carbon is bonded to four different groups: a hydrogen atom, the dichloromethyl group (C2), the other cyclopropyl carbon (C3), and the phenoxy group. This asymmetry means that the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers).

The confirmation of this racemic nature is typically achieved through analytical techniques capable of distinguishing between enantiomers. While specific research detailing the chiral separation of this compound is not extensively published in publicly available literature, the general approaches for such compounds are well-established. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers. jiangnan.edu.cnamericanpharmaceuticalreview.com Such a separation would result in two distinct peaks of equal area, confirming the racemic nature of the impurity.

The structural confirmation, including the relative stereochemistry, relies on a combination of spectroscopic methods. While the detailed spectral data for this compound is often proprietary, a typical certificate of analysis would confirm the structure using techniques like ¹H NMR, Mass Spectrometry (LC-MS), and elemental analysis.

Illustrative Spectroscopic Data for Structural Confirmation:

Technique Expected Observations for this compound Inference
¹H NMR - Signals corresponding to the aromatic protons of the phenoxy group.- A singlet for the two methyl groups on the propanoate moiety.- A singlet for the methyl ester protons.- A complex multiplet system for the cyclopropyl protons, with distinct chemical shifts for the methine proton at C1 and the methylene (B1212753) protons at C3.Confirms the presence of all key functional groups and the overall carbon skeleton. The complexity of the cyclopropyl signals is indicative of the rigid ring structure and the diastereotopic nature of the C3 protons.
Mass Spec. (LC-MS) - A molecular ion peak corresponding to the molecular weight of C₁₄H₁₆Cl₂O₃ (303.18 g/mol ). pharmaffiliates.com- Characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).Confirms the molecular formula and the presence of two chlorine atoms in the structure.

The isomeric forms of this compound are, therefore, the (1R) and (1S) enantiomers, present in a 1:1 ratio. The physical and chemical properties of these enantiomers are identical, except for their interaction with plane-polarized light (they rotate it in equal but opposite directions) and their interaction with other chiral molecules. In the context of pharmaceutical analysis, it is crucial to know that the impurity exists as a racemate, as regulatory bodies often require the characterization of all isomeric forms of impurities. americanpharmaceuticalreview.com

The synthesis of the dichlorocyclopropane ring in ciprofibrate and its related impurities typically involves the addition of dichlorocarbene (B158193) to an alkene. This reaction, if carried out without a chiral catalyst or auxiliary, will generally produce a racemic mixture of the corresponding cyclopropane derivative, which is consistent with the (1RS) designation of this compound. vulcanchem.com

Research on Control Strategies for Ciprofibrate Impurity D in Pharmaceutical Processes

Process Chemistry Research for Impurity Mitigation

The formation of impurities during the synthesis of an API is a significant concern. Research into the process chemistry of ciprofibrate (B1669075) aims to understand and minimize the generation of Ciprofibrate Impurity D and other related substances.

Design of Experiments (DoE) Approaches in Process Development

Design of Experiments (DoE) is a powerful statistical tool used to systematically optimize pharmaceutical processes. nih.govscielo.br By simultaneously varying multiple process parameters, DoE allows for a comprehensive understanding of their individual and interactive effects on the formation of impurities like this compound. americanpharmaceuticalreview.comkoerber-pharma.com

In the context of ciprofibrate synthesis, a DoE approach could involve studying factors such as:

Reactant concentrations

Temperature

Reaction time

Agitation speed

pH

The goal is to identify a "design space"—a multidimensional combination of process parameters—within which the manufacturing process consistently yields ciprofibrate with minimal levels of Impurity D. nih.gov This systematic approach is more efficient than the traditional one-factor-at-a-time (OFAT) method and provides a more robust understanding of the process. americanpharmaceuticalreview.com

Table 1: Illustrative Design of Experiments (DoE) Factors for Ciprofibrate Synthesis Optimization

Factor Low Level High Level Response to Monitor
Temperature (°C) 50 70 This compound Level (%)
Reaction Time (h) 4 8 Yield of Ciprofibrate (%)
pH 3 5 Overall Purity (%)
Catalyst Load (mol%) 0.5 1.5

Post-Synthetic Purification and Isolation Methodologies

Even with an optimized synthetic process, some level of impurity formation is often unavoidable. Therefore, effective purification methods are essential to ensure the final API meets stringent purity requirements.

Chromatographic Purification Scale-Up Research

Chromatography is a cornerstone of pharmaceutical purification. biotage.com For ciprofibrate, reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed to separate the drug from its degradation products and impurities. researchgate.netresearchgate.net Research in this area focuses on scaling up these analytical methods to a preparative or industrial scale. biopharminternational.com

Key considerations for scaling up chromatographic purification include:

Column and Stationary Phase: Selecting larger columns with the same chemistry (e.g., C18) and particle size to maintain separation performance. researchgate.net

Mobile Phase: Optimizing the mobile phase composition (e.g., methanol (B129727) and water) and flow rate for larger-scale operations. researchgate.net

Loading Capacity: Determining the maximum amount of crude ciprofibrate that can be loaded onto the column without compromising the resolution of Impurity D.

Modern techniques like multidimensional and continuous chromatography are also being investigated to improve the efficiency and yield of the purification process for complex mixtures. nih.govymcamerica.com

Crystallization and Precipitation Techniques

Crystallization is a powerful purification technique for solid compounds, capable of significantly reducing impurity levels. uobaghdad.edu.iqmt.com The process involves dissolving the crude ciprofibrate in a suitable solvent at an elevated temperature and then allowing it to cool, causing the pure ciprofibrate to crystallize while impurities like Impurity D remain in the mother liquor. uobaghdad.edu.iq

Research into crystallization focuses on:

Solvent Screening: Identifying the ideal solvent or solvent mixture that provides good solubility for ciprofibrate at high temperatures and poor solubility at low temperatures, while keeping impurities dissolved.

Cooling Profile: Controlling the rate of cooling to influence crystal size and purity.

Seeding: Introducing small crystals of pure ciprofibrate to initiate crystallization and control crystal growth.

Recrystallization: Performing one or more additional crystallization steps to further enhance purity. uobaghdad.edu.iq

Precipitation is another technique used to isolate solids from a solution. cresp.org It can be induced by changing temperature, adding an anti-solvent, or through a chemical reaction. mt.comresearchgate.net While similar to crystallization, precipitation often occurs more rapidly, which can sometimes lead to the trapping of impurities within the solid. uobaghdad.edu.iq Therefore, controlling the conditions of precipitation is crucial for effective purification.

Table 2: Comparison of Purification Techniques for this compound Removal

Technique Principle Advantages Research Focus
Chromatography Differential partitioning between a mobile and stationary phase. researchgate.net High resolution, applicable to a wide range of impurities. biotage.com Scale-up efficiency, new stationary phases, continuous processes. nih.gov
Crystallization Difference in solubility between the API and impurities at varying temperatures. mt.com Potentially high purity in a single step, cost-effective at large scale. Solvent systems, cooling profiles, polymorphism control. uobaghdad.edu.iq
Precipitation Rapid formation of a solid from a supersaturated solution. cresp.org Fast and simple process. Control of supersaturation, particle size, and impurity inclusion. researchgate.net

Stability Enhancement Research to Prevent Degradation Impurity Formation

Controlling impurities is not limited to the manufacturing process; it extends to the stability of the drug substance and product over its shelf life. Ciprofibrate can degrade under certain conditions, such as in the presence of acid, base, or oxidizing agents, leading to the formation of degradation products. researchgate.netresearchgate.net While this compound is primarily a process impurity, understanding the degradation pathways of ciprofibrate is crucial to prevent the formation of other impurities during storage.

Forced degradation studies are conducted to identify the conditions under which ciprofibrate is unstable. researchgate.net Studies have shown that ciprofibrate degrades in acidic, basic, and oxidative environments, while it is relatively stable to heat and light. researchgate.net The degradation products are often more polar than the parent drug. researchgate.net

Research to enhance the stability of ciprofibrate includes:

Formulation Development: Incorporating stabilizing agents, such as antioxidants or buffering agents, into the final dosage form. google.com

Packaging: Selecting appropriate packaging materials that protect the drug from light and moisture.

Storage Conditions: Defining optimal storage conditions (temperature and humidity) to minimize degradation.

By understanding the degradation kinetics, formulators can develop a stable ciprofibrate product with a minimal increase in impurities over its shelf life. researchgate.net

Solid-State Chemistry Research for Stability (e.g., salt forms, co-crystals)

Solid-state chemistry offers powerful tools to enhance the stability of an API by modifying its crystal structure. scielo.br For ciprofibrate, which is known to be unstable under hydrolytic (acidic and basic) and oxidative stress, selecting a stable solid form is a crucial strategy to minimize the formation of this compound and other degradants. rsc.orgnih.gov Research in this area focuses on creating more stable salt forms or co-crystals of the API.

Salt Forms: The formation of a pharmaceutical salt is a common and effective method to improve the physicochemical properties of an API, including its stability. Research has led to the successful synthesis of a novel calcium salt of ciprofibrate (Ca(CIP)₂·H₂O). This salt form was prepared via solvent-assisted mechanochemical synthesis and was extensively characterized.

Accelerated stability studies are critical for evaluating the long-term stability of a new salt form. In these studies, the ciprofibrate calcium salt and the ciprofibrate free acid were stored at 40 °C and 75% relative humidity (RH) for 6 months. The analysis showed that the calcium salt exhibited superior chemical and physical stability compared to the free acid form. This enhanced stability can significantly reduce the likelihood of degradation reactions that produce impurities.

Table 2: Comparative Stability of Ciprofibrate Free Form vs. Calcium Salt

Solid FormConditionDurationPurity Assay (%)Stability OutcomeReference
Ciprofibrate (Free Form) 40 °C / 75% RH6 MonthsData not specified, but noted as less stableShowed signs of degradation
Ca(CIP)₂·H₂O (Calcium Salt) 40 °C / 75% RH6 Months> 99%Remained physically and chemically stable

This table is interactive. Click on the headers to sort.

Co-crystals: Pharmaceutical co-crystals, which are crystalline structures composed of an API and a neutral coformer, represent another promising avenue for enhancing drug stability. By altering the crystal lattice, co-crystals can modify physicochemical properties and, in many cases, improve chemical stability against factors like humidity and temperature. While specific research on a ciprofibrate co-crystal designed to prevent Impurity D formation is not yet prominent, the principles of co-crystallization are highly relevant. A strategic co-crystal screening process could identify a suitable coformer that forms a stable crystalline structure with ciprofibrate, thereby protecting the carboxylic acid group from esterification or other degradation reactions. The formation of co-crystals can lead to more stable products, potentially reducing degradation and improving the shelf life of the formulation.

Synthesis of Ciprofibrate Impurity D As a Reference Standard

Development of Dedicated Synthetic Pathways for Impurity D

The synthesis of Ciprofibrate (B1669075) and its impurities, including Impurity D, often starts with styrene. google.com A general synthetic route involves several key chemical transformations: cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis. google.com

For the specific synthesis of Ciprofibrate Impurity D, which is the methyl ester of Ciprofibrate, the final hydrolysis step in the synthesis of the active pharmaceutical ingredient (API) is omitted. chemicea.com The process typically involves the reaction of a phenolic intermediate with a suitable reagent to introduce the 2-methylpropanoate (B1197409) group.

One patented method for preparing fibrates, which can be adapted for this compound, involves the reaction of a corresponding phenol (B47542) with an α-bromo-isobutyrate ester in the presence of a base. google.com For Impurity D, this would involve reacting 4-(2,2-dichlorocyclopropyl)phenol (B194484) with methyl α-bromo-isobutyrate.

A Chinese patent describes a synthetic method for Ciprofibrate starting from styrene, which proceeds through cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and finally hydrolysis. google.com To obtain this compound (the methyl ester), the final hydrolysis step would be replaced by an esterification or the penultimate step would be designed to yield the methyl ester directly. The patent highlights the use of a long-chain fatty acyl chloride in the acylation step to increase steric hindrance and reduce the formation of ortho-position isomers, thereby improving product purity and yield. google.com

Table 1: Key Synthetic Reactions for Ciprofibrate and its Impurities

Reaction StepDescriptionStarting Material ExampleReagent ExampleProduct Example
Cyclization Formation of the dichlorocyclopropyl ring.StyreneChloroform, Sodium Hydroxide1,1-dichloro-2-phenylcyclopropane
Acylation Introduction of an acyl group onto the aromatic ring.1,1-dichloro-2-phenylcyclopropaneFatty Acyl Chloride (e.g., R1COCl where R1 is C4-C12 alkyl)Acylated Phenylcyclopropane Derivative
Baeyer-Villiger Oxidation Conversion of a ketone to an ester.Acylated Phenylcyclopropane DerivativeUrea Peroxide, Acetic AcidPhenolic Ester Intermediate
Alcoholysis Cleavage of the ester to form a phenol.Phenolic Ester IntermediateMethanol (B129727), Base4-(2,2-dichlorocyclopropyl)phenol
Alkylation Introduction of the 2-methylpropanoate group.4-(2,2-dichlorocyclopropyl)phenolMethyl α-bromo-isobutyrate, BaseThis compound
Hydrolysis (for API) Conversion of the ester to a carboxylic acid.This compoundSodium HydroxideCiprofibrate

This table is a generalized representation based on synthetic principles and may not reflect the exact conditions for every specific synthesis.

Strategies for Achieving High Purity and Yield in Impurity Synthesis

Achieving high purity and yield in the synthesis of reference standards is paramount. Several strategies are employed to this end:

Process Optimization: As mentioned, the choice of reagents can significantly impact the isomeric purity of the product. Using bulky acylating agents can minimize the formation of undesirable ortho-isomers during the Friedel-Crafts acylation step. google.com

Continuous Processing: Modern manufacturing techniques like continuous processing in mini-monoplants can offer significant advantages. These systems allow for better control over reaction parameters, leading to higher yields, improved safety, and increased productivity. acs.org

Purification Techniques: After synthesis, the crude product must be purified to meet the stringent requirements for a reference standard. Common purification methods include crystallization, which is often effective for removing minor impurities. google.com Chromatographic techniques, such as column chromatography, are also extensively used to achieve high levels of purity.

Reaction Condition Control: Maintaining optimal reaction conditions, such as temperature and reaction time, is crucial. For instance, a patented process for fibrates specifies refluxing for 36 hours and then allowing the product to crystallize at a cooled temperature for at least 8 hours to maximize yield and purity. google.com

Characterization and Certification of Reference Standards for Research Use

Once synthesized and purified, the identity and purity of this compound must be rigorously confirmed. This is essential for its use as a certified reference standard. cleanchemlab.com

Comprehensive Characterization: A comprehensive Certificate of Analysis (CoA) accompanies reference standards. cleanchemlab.comlgcstandards.com This document includes detailed characterization data, ensuring reliability and regulatory compliance. cleanchemlab.com The characterization typically involves a battery of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Certification: The reference standard is certified against pharmacopeial standards (e.g., USP or EP) where applicable, providing traceability. synzeal.comaxios-research.com Organizations like LGC Standards produce reference materials under rigorous quality assurance standards such as ISO 17034. lgcstandards.com

Table 2: Analytical Techniques for Characterization of this compound

TechniquePurposeInformation Obtained
¹H and ¹³C NMR Structural ElucidationConfirms the connectivity of atoms in the molecule.
Mass Spectrometry Identity and Molecular Weight ConfirmationProvides the exact mass and fragmentation pattern.
Infrared Spectroscopy Functional Group IdentificationConfirms the presence of key functional groups (e.g., ester, ether, C-Cl).
HPLC Purity AssessmentQuantifies the purity of the compound and detects other impurities.

Isotopic Labelling for Mechanistic and Analytical Research (e.g., Ciprofibrate-d6)

Isotopically labeled compounds, such as Ciprofibrate-d6, are invaluable tools in both mechanistic and analytical research. weblivelink.comevitachem.com

Mechanistic Studies: Stable isotope tracer kinetic studies are used to elucidate the complex mechanisms of lipoprotein metabolism. nih.gov While direct studies on this compound are not widely published, the principles apply. For instance, stable isotope studies with fibrates like fenofibrate (B1672516) have helped to understand their effects on the production and catabolism of lipoproteins. nih.gov

Analytical Applications: Deuterated standards like Ciprofibrate-d6 serve as ideal internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). evitachem.comresearchgate.net The use of an isotopically labeled internal standard improves the accuracy and precision of the quantification of the target analyte (in this case, Ciprofibrate) in biological matrices like plasma. evitachem.comresearchgate.net This is because the labeled standard behaves almost identically to the analyte during sample preparation and analysis, correcting for any variations. evitachem.com Ciprofibrate-d6 is specifically used for analytical method development, validation, and quality control applications. axios-research.comweblivelink.com

The synthesis of isotopically labeled compounds often involves introducing the label at a late stage of the synthesis. For example, a tritiated version of ciprofibrate was synthesized via catalytic dehalogenation of a brominated precursor with tritium (B154650) gas. researchgate.net A similar strategy could be employed for deuterium (B1214612) labeling.

Table 3: Applications of Isotopically Labeled Ciprofibrate

Labeled CompoundApplication AreaPurpose
Ciprofibrate-d6 Analytical Chemistry (LC-MS)Internal standard for accurate quantification of Ciprofibrate in biological samples. evitachem.com
Ciprofibrate-d6 Method Development & ValidationUsed in the development and validation of analytical methods for Ciprofibrate. weblivelink.com
[³H]Ciprofibrate Mechanistic ResearchTracer for studying the metabolism and distribution of the drug. researchgate.net

Future Research Directions in Ciprofibrate Impurity D Analysis and Control

Emerging Analytical Technologies for Ultra-Trace Impurity Detection

The detection of impurities at increasingly lower levels is a critical aspect of pharmaceutical quality control. For impurities like Ciprofibrate (B1669075) Impurity D, which may be present in trace amounts, highly sensitive analytical methods are required. vimta.com

Future advancements in this area are centered on enhancing the capabilities of established techniques and introducing novel approaches:

Advanced Mass Spectrometry (MS) Techniques: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are becoming indispensable for impurity profiling. apacsci.com Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer exceptional sensitivity for elemental impurities, capable of detecting elements at parts-per-trillion levels. apacsci.com For organic impurities like Ciprofibrate Impurity D, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, providing unparalleled sensitivity and selectivity in complex matrices. pharmabiz.com

Enhanced Chromatographic Separations: Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant improvements over traditional HPLC, with faster analysis times and higher resolution, which is crucial for separating structurally similar impurities. apacsci.com

Novel Detection Methods: Charged Aerosol Detection (CAD) is a valuable tool for the analysis of compounds that lack a UV chromophore. lcms.cz It provides a more uniform response for different analytes compared to other detectors, which is advantageous when a pure standard of the impurity is not available. lcms.cz

Table 1: Comparison of Emerging Analytical Technologies
TechnologyPrincipleApplication for Impurity DKey Advantages
LC-MS/MSSeparates compounds by liquid chromatography and identifies them by mass-to-charge ratio.Highly sensitive and selective detection and quantification.Gold standard for trace-level contaminant detection in complex mixtures. pharmabiz.com
UHPLCUses smaller particle size columns to achieve faster and more efficient separations.Improved resolution from Ciprofibrate and other impurities.Faster analysis times and higher resolution. apacsci.com
Charged Aerosol Detection (CAD)Measures charge of aerosol particles, providing a near-universal response.Quantification without a specific reference standard.Uniform response for non-volatile analytes, independent of chemical structure. lcms.cz

Advancements in Automated Impurity Profiling Systems

The manual process of impurity profiling is often time-consuming and labor-intensive. chromatographyonline.com Automation is a key future direction to enhance efficiency and reduce the potential for human error.

Automated Sampling and Analysis: Systems like the EasySampler provide automated and unattended sampling directly from the reaction vessel, ensuring that the samples are representative of the reaction at specific time points. mt.com This allows for more accurate and reproducible impurity profiling. mt.com

Integrated Data Processing: Software solutions are being developed to automate the processing of large datasets generated by techniques like LC-MS. waters.com For instance, the MetaboLynx software automates the detection and reporting of both expected and unexpected components, significantly reducing data interpretation time. waters.com

Comprehensive Screening Systems: The development of fully automated systems, such as the Comprehensive Orthogonal Method Evaluation Technology (COMET), allows for the screening of drug samples against multiple orthogonal HPLC methods. nih.gov This comprehensive approach, coupled with automated mass spectral peak tracking, can reduce the time required for impurity profiling from weeks to days. nih.gov

Green Chemistry Principles in Impurity Synthesis and Control

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. totalpharmaceuticaltopics.comispe.org This extends to the synthesis of reference standards for impurities and the control of their formation during drug manufacturing.

Sustainable Synthesis Routes: Research is focused on developing synthetic routes for impurity reference standards, like this compound, that utilize safer solvents and reagents, and are more energy-efficient. ispe.orgpharmafeatures.com The goal is to minimize waste and the use of hazardous substances. totalpharmaceuticaltopics.com

Process Optimization for Impurity Reduction: Green chemistry principles are applied to the drug substance manufacturing process itself to prevent the formation of impurities. totalpharmaceuticaltopics.com This involves selecting synthetic pathways and reaction conditions that are inherently cleaner and have a lower propensity to generate byproducts.

Solvent-Free Reactions: A revolutionary approach is the use of solvent-free reactions, such as mechanochemistry and solid-state reactions. pharmafeatures.com These methods can significantly reduce waste and energy consumption, and often yield products with high purity, minimizing the need for extensive purification. pharmafeatures.com

Table 2: Green Chemistry Approaches in Impurity Management
PrincipleApplicationBenefit
Waste ReductionDesigning efficient synthetic routes with high atom economy. ispe.orgMinimizes environmental impact and disposal costs. pharmtech.com
Safer SolventsReplacing hazardous organic solvents with water or greener alternatives. ispe.orgReduces risks to human health and the environment.
CatalysisUsing catalytic reagents instead of stoichiometric ones. ispe.orgIncreases reaction efficiency and reduces waste. pharmtech.com
Solvent-Free SynthesisUtilizing techniques like mechanochemistry. pharmafeatures.comEliminates solvent waste and reduces energy consumption. pharmafeatures.com

Development of Predictive Models for Impurity Formation

A proactive approach to impurity control involves predicting their formation based on reaction conditions and the chemical structures of reactants. zamann-pharma.com

In-Silico Modeling: Computational tools, including statistical and machine learning models, can analyze historical data to forecast the likelihood of impurity formation. zamann-pharma.com Structure-Activity Relationship (SAR) models can evaluate molecular structures to identify functional groups that are prone to side reactions leading to impurities. zamann-pharma.com

Forced Degradation Studies: These studies intentionally subject the drug substance to stress conditions such as heat, light, and varying pH levels to understand its degradation pathways and identify potential impurities that could form under storage or handling. zamann-pharma.comresearchgate.net

Risk-Based Approaches: Following guidelines like ICH Q9, manufacturers can identify and prioritize impurity risks based on their potential impact and likelihood of occurrence, allowing for targeted control strategies. zamann-pharma.com

Application of Artificial Intelligence and Machine Learning in Impurity Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize pharmaceutical impurity research by providing powerful tools for prediction, analysis, and control. zamann-pharma.comamazonaws.com

AI-Powered Impurity Prediction: AI platforms like ChemAIRS can predict potential impurity formation pathways with high accuracy by analyzing reaction conditions. chemical.ai This allows chemists to proactively address potential issues and streamline impurity identification. chemical.ai

Automated Data Analysis: AI algorithms, particularly neural networks and support vector machines, can be trained to analyze complex chromatographic data, such as that from HPLC, to automatically detect, integrate, and identify impurity peaks with greater accuracy and speed than traditional methods. amazonaws.com

Optimizing Manufacturing Processes: AI can be used to analyze manufacturing data in real-time to identify process parameters that influence impurity formation. zamann-pharma.com This enables the optimization of manufacturing processes to minimize the generation of impurities like this compound. zamann-pharma.com

Predictive Analytics for Drug Stability: AI and ML models can analyze data from stability studies to predict the long-term stability of a drug product and the potential for impurity formation over its shelf life. jopir.in

Table 3: AI and Machine Learning in Impurity Research
ApplicationAI/ML TechniqueImpact on this compound
Impurity PredictionNeural Networks, Genetic AlgorithmsProactively identifies potential formation pathways. amazonaws.comchemical.ai
Automated Data AnalysisDeep Learning, Support Vector MachinesEnhances accuracy and efficiency of impurity detection in analytical data. amazonaws.com
Process OptimizationReinforcement LearningIdentifies and controls manufacturing parameters to minimize impurity formation. zamann-pharma.comamazonaws.com
Stability PredictionLinear Regression, Deep Neural NetworksForecasts impurity levels over the product's shelf-life. jopir.inmdpi.com

The continuous development and integration of these advanced technologies and methodologies will be instrumental in ensuring the highest standards of quality and safety for pharmaceutical products like Ciprofibrate.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Ciprofibrate Impurity D in pharmaceutical formulations?

  • Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying Impurity D. Method validation should include specificity, linearity, accuracy, and precision, as outlined in ICH guidelines . Structural confirmation via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) is critical for unambiguous identification . For example, chromatographic data with retention times and mass fragmentation patterns (e.g., molecular ion at m/z 415) can differentiate Impurity D from related analogs .

Q. What regulatory standards govern the control of this compound during drug development?

  • Answer : The ICH Q6A guideline specifies that impurity limits should be based on toxicological assessments and process consistency. For Impurity D, thresholds are typically set at 0.1% (w/w) unless genotoxicity data justify higher limits. Analytical methods must demonstrate sensitivity to detect impurities at these levels, validated through robustness studies under stressed conditions (e.g., heat, pH variations) .

Q. How can researchers distinguish this compound from structurally similar impurities like Impurity A or B?

  • Answer : Comparative spectroscopic analysis (e.g., NMR chemical shifts, MS/MS fragmentation) is essential. For instance, Impurity D may exhibit distinct methylene or carbonyl group signals in NMR compared to Impurity A. Kinetic studies using enzyme inhibition assays (e.g., BDH activity) can also reveal functional differences, as Impurity D shows dose-dependent inhibition (IC50 = 0.75 mM), unlike other analogs .

Advanced Research Questions

Q. What mechanistic insights explain the inhibition of D-3-hydroxybutyrate dehydrogenase (BDH) by this compound?

  • Answer : Impurity D acts as a competitive inhibitor of BDH, binding to the active site and altering substrate affinity. Kinetic studies show a 12.3-fold increase in KM for NAD<sup>+</sup> and a 2.2-fold increase for BOH, indicating interference with cofactor and substrate binding. Preincubation experiments confirm rapid, first-order inhibition, suggesting covalent modification or allosteric effects .

Q. How does this compound contribute to hepatotoxicity, and what experimental models validate these effects?

  • Answer : In vivo studies in rodent models reveal that Impurity D induces centrilobular necrosis and elevated liver enzymes (ALT, AST, ALP). Co-administration with hepatoprotective agents like garlic extract reduces toxicity by 40–60%, as shown in histopathological and biochemical assays. Dose-dependent oxidative stress markers (e.g., catalase inhibition) further corroborate its role in mitochondrial dysfunction .

Q. What advanced statistical methods are suitable for analyzing the metabolic impact of this compound?

  • Answer : Principal component analysis (PCA) can identify correlated biomarkers (e.g., BDH, catalase, NADPH-cytochrome c reductase) affected by Impurity D, explaining >60% variance in datasets. Decision-tree algorithms or logistic regression models may predict impurity accumulation thresholds linked to hepatotoxicity .

Q. How do synthesis pathways influence the formation of this compound, and what mitigation strategies are effective?

  • Answer : Impurity D arises during esterification steps due to incomplete purification or side reactions. Process optimization (e.g., temperature control, catalyst selection) reduces its yield by 30–50%. Flash chromatography and recrystallization achieve >98% purity, validated via HPLC area normalization .

Methodological Considerations

  • Data Interpretation : Always cross-reference kinetic parameters (e.g., IC50, Ki) with structural data to avoid confounding effects from co-eluting impurities .
  • Regulatory Compliance : Align analytical protocols with ICH Q3A/B guidelines for impurity profiling, including forced degradation studies .
  • Model Selection : Use rodent hepatotoxicity models (e.g., Jerboa) for mechanistic studies but validate findings in human hepatocyte cultures for translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.